1-[3-(4-chlorobenzenesulfonyl)pyrrolidin-1-yl]-2-(2-methylphenoxy)ethan-1-one
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Overview
Description
1-[3-(4-chlorobenzenesulfonyl)pyrrolidin-1-yl]-2-(2-methylphenoxy)ethan-1-one is a complex organic compound that features a pyrrolidine ring, a chlorobenzenesulfonyl group, and a methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-chlorobenzenesulfonyl)pyrrolidin-1-yl]-2-(2-methylphenoxy)ethan-1-one typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Chlorobenzenesulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Methylphenoxy Group: The final step involves the etherification of the intermediate compound with 2-methylphenol under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-chlorobenzenesulfonyl)pyrrolidin-1-yl]-2-(2-methylphenoxy)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted sulfonamides or sulfonates.
Scientific Research Applications
1-[3-(4-chlorobenzenesulfonyl)pyrrolidin-1-yl]-2-(2-methylphenoxy)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(4-chlorobenzenesulfonyl)pyrrolidin-1-yl]-2-(2-methylphenoxy)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one.
Sulfonyl Compounds: Compounds with a sulfonyl group, such as sulfonamides and sulfones.
Phenoxy Compounds: Compounds with a phenoxy group, such as phenoxyacetic acids and phenoxyethanol.
Uniqueness
1-[3-(4-chlorobenzenesulfonyl)pyrrolidin-1-yl]-2-(2-methylphenoxy)ethan-1-one is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the chlorobenzenesulfonyl group enhances its reactivity, while the pyrrolidine ring contributes to its stability and bioactivity.
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-2-(2-methylphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4S/c1-14-4-2-3-5-18(14)25-13-19(22)21-11-10-17(12-21)26(23,24)16-8-6-15(20)7-9-16/h2-9,17H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHNTLVMSBFHQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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